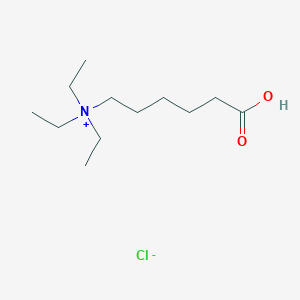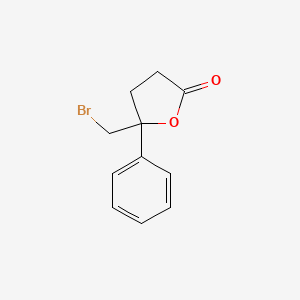![molecular formula C10H21N2O6P B14264689 N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine CAS No. 134824-72-9](/img/structure/B14264689.png)
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phosphoryl group bonded to two isopropyl groups and a glycylglycine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine typically involves the reaction of phosphoryl chloride with isopropanol to form bis(isopropyl)phosphoryl chloride. This intermediate is then reacted with glycylglycine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the compound is produced efficiently and meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoryl derivatives.
Reduction: Reduction reactions can modify the phosphoryl group, potentially leading to different functional groups.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Applications De Recherche Scientifique
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{Bis[(methyl)oxy]phosphoryl}glycylglycine
- N-{Bis[(ethyl)oxy]phosphoryl}glycylglycine
- N-{Bis[(butyl)oxy]phosphoryl}glycylglycine
Uniqueness
N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine is unique due to its specific combination of isopropyl groups and glycylglycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, highlighting its potential for specialized uses.
Propriétés
| 134824-72-9 | |
Formule moléculaire |
C10H21N2O6P |
Poids moléculaire |
296.26 g/mol |
Nom IUPAC |
2-[[2-[di(propan-2-yloxy)phosphorylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H21N2O6P/c1-7(2)17-19(16,18-8(3)4)12-5-9(13)11-6-10(14)15/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,16)(H,14,15) |
Clé InChI |
WWQMVUXPEKFDPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(NCC(=O)NCC(=O)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



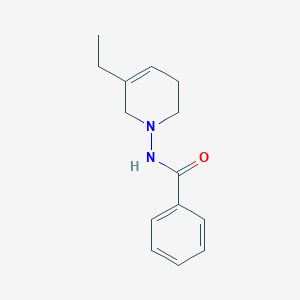
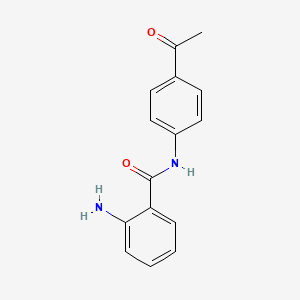
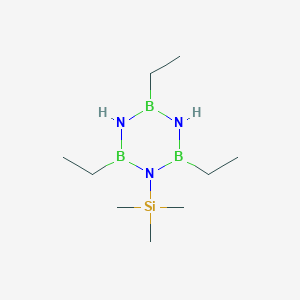
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
